2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide
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Overview
Description
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide is a chemical compound with the molecular formula C9H16ClNO3S. This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a chlorinated amide group and a dioxidotetrahydrothienyl moiety.
Preparation Methods
The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide typically involves the reaction of a chlorinated amide precursor with a dioxidotetrahydrothienyl derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In proteomics, it is utilized to study protein interactions and modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through its chlorinated amide group and dioxidotetrahydrothienyl moiety, which can form covalent bonds with amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide include:
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and binding properties.
2-chloro-N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide: The cyclopropyl group in this compound introduces steric hindrance, potentially altering its interaction with molecular targets.
2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride: The presence of a dimethylamino group and hydrochloride salt form can influence its solubility and reactivity.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(9)8(11)10(2)7-3-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWRLFASWBELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCS(=O)(=O)C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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